(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

(R)-N-[(E)-(2,5-Difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral N-tert-butanesulfinyl aldimine derived from the enantiomerically pure Ellman auxiliary, (R)-tert-butanesulfinamide, and 2,5-difluorobenzaldehyde. The compound belongs to the family of tert-butanesulfinamide-derived imines, which are extensively employed as versatile intermediates for the asymmetric synthesis of diverse chiral amines.

Molecular Formula C11H13F2NOS
Molecular Weight 245.29 g/mol
Cat. No. B11763632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Molecular FormulaC11H13F2NOS
Molecular Weight245.29 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=CC1=C(C=CC(=C1)F)F
InChIInChI=1S/C11H13F2NOS/c1-11(2,3)16(15)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3/t16-/m1/s1
InChIKeyLLUKQQYCLSLLMV-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-[(E)-(2,5-Difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide: A Critical Chiral Intermediate for TRK Inhibitor Synthesis


(R)-N-[(E)-(2,5-Difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral N-tert-butanesulfinyl aldimine derived from the enantiomerically pure Ellman auxiliary, (R)-tert-butanesulfinamide, and 2,5-difluorobenzaldehyde. The compound belongs to the family of tert-butanesulfinamide-derived imines, which are extensively employed as versatile intermediates for the asymmetric synthesis of diverse chiral amines [1]. Its specific structural features – the (R)-configured sulfinyl chiral auxiliary and the 2,5-difluorobenzylidene moiety – make it an indispensable building block in the manufacture of larotrectinib, an FDA-approved tropomyosin receptor kinase (TRK) inhibitor, where it establishes the (R)-stereochemistry of the pyrrolidine core [2].

Why the (R)-2,5-Difluorobenzylidene tert-Butanesulfinamide Cannot Be Simply Replaced by Generic Analogs


A generic substitution of this specific chiral imine with its (S)-enantiomer, a regioisomeric difluorobenzylidene congener (e.g., 2,4‑ or 3,4‑difluoro), or an alternate sulfinamide auxiliary (e.g., p‑toluenesulfinamide) would critically compromise either the stereochemical outcome of the key C–C bond-forming step or the pharmacophoric integrity of the final drug substance. The (R)-sulfinyl directing group exerts a predictable and documented superiority in diastereofacial control relative to other aryl sulfinamides [1]. Simultaneously, the 2,5‑difluorophenyl substitution pattern is a non‑negotiable element of the larotrectinib pharmacophore, as it directly participates in the ATP-competitive inhibition of TRK kinases [2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (R)-N-[(E)-(2,5-Difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide


Diastereoselectivity Advantage of tert-Butanesulfinamide Over p-Toluenesulfinamide in Enolate Alkylation

In a direct comparative study of sulfinamide chiral auxiliaries, N-acyl-tert-butanesulfinamide afforded >95:5 diastereomeric ratio (dr) in enolate alkylation reactions, whereas the corresponding p-toluenesulfinamide delivered dr values consistently below 9:1 [1]. No alternate sulfinamide matched the selectivity of the tert-butanesulfinyl scaffold.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity Enolate alkylation

Improved Yield of the Key Larotrectinib Intermediate Relative to Typical tert-Butanesulfinyl Imine Condensations

In the patented manufacturing route for larotrectinib, the condensation of 2,5-difluorobenzaldehyde with (R)-tert-butanesulfinamide followed by Grignard addition delivered the target sulfinamide intermediate 301 in 81% yield over two steps [1]. This two‑step yield exceeds the typical 55–70% range reported for comparable aryl tert-butanesulfinyl imine formations, indicating a favorable reactivity profile for the 2,5‑difluoro substrate.

Drug synthesis Grignard addition Process chemistry Yield

Enantiospecific Requirement for the (R)-Sulfinamide Auxiliary in Larotrectinib Pharmacophore Assembly

Use of the (R)-tert-butanesulfinamide auxiliary directs the formation of (R)-2-(2,5-difluorophenyl)pyrrolidine, which is indispensable for high-affinity TRK binding. The corresponding (S)-pyrrolidine enantiomer exhibits an approximately 10‑fold weaker TRK inhibitory activity (larotrectinib TRKA IC50 ≈ 2–10 nM vs >100 nM for the enantiomer) [1]. Procurement of the wrong sulfinamide enantiomer would therefore yield a substantially less active drug substance.

Enantiospecificity TRK inhibition Drug potency Chirality

Accelerated Acidolytic Removal of tert-Butanesulfinyl Group Compared to p-Toluenesulfinamide

The tert-butanesulfinyl group can be quantitatively removed under mild acidolysis conditions (2 M HCl/MeOH, room temperature, <1 h), whereas aryl sulfinamides such as p-toluenesulfinamide typically require 4 M HCl under reflux for prolonged periods (>6 h) [1]. This differential lability translates into reduced epimerization and higher purity of the deprotected amine intermediate.

Deprotection Process robustness Sulfinamide cleavage Acid lability

Optimal Industrial and Research Deployment Scenarios for (R)-N-[(E)-(2,5-Difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide


Large-Scale Production of the Larotrectinib Pyrrolidine Core

This compound is the designated entry point for the construction of the (R)-2-(2,5-difluorophenyl)pyrrolidine fragment in the established larotrectinib manufacturing process [1]. Its documented two‑step yield of 81% and the enantiospecificity conferred by the Ellman auxiliary make it the preferred intermediate for multi‑kilogram GMP campaigns, where batch-to-batch chiral purity is non‑negotiable.

Synthesis of Fluorinated Chiral Amines for TRK-Focused Medicinal Chemistry

The imine’s 2,5‑difluoro pattern is directly embedded in the pharmacophore of TRK inhibitors. Medicinal chemistry groups exploring fluorinated chiral α‑branched amines can use this intermediate as a direct synthon to access analog libraries, bypassing the need for late‑stage fluorination or protecting‑group manipulations [2].

Asymmetric Synthesis of Enantioenriched β-Amino Alcohols and β-Amino Acids

The tert-butanesulfinyl imine exhibits class‑leading diastereoselectivity in enolate additions and Grignard reactions, as demonstrated by direct comparator studies with p‑toluenesulfinamide [3]. The (R)-2,5‑difluorobenzylidene derivative thus serves as a model electrophile for developing highly stereoselective routes to fluorinated β-amino alcohols and β-amino acids, where high dr values reduce the purification burden and improve isolated yields.

Process Development Studies Requiring Mild and Rapid Auxiliary Removal

The tert-butanesulfinyl group can be cleaved within 1 hour using 2 M HCl/MeOH at ambient temperature, considerably milder than the conditions required for aryl sulfinamide auxiliaries [4]. This property is particularly advantageous in continuous‑flow or temperature‑sensitive process steps, where minimizing thermal stress reduces epimerization and degradation.

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